Terbium acetate hydrate

Vue d'ensemble

Description

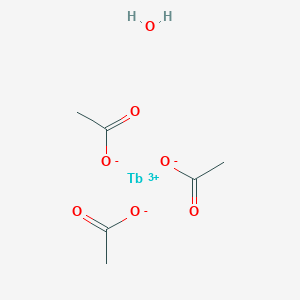

Terbium(III) acetate hydrate, with the general formula Tb(CH₃COO)₃·nH₂O (where $ n = 3–6 $), is a terbium salt of acetic acid. It is a white crystalline solid with a density of 3.56 g/cm³ and a dimeric tetrahydrate structure, [Tb(CH₃COO)₃(H₂O)]₂, as confirmed by crystallographic studies . Its molar mass varies with hydration state, e.g., 354.07 g/mol for the anhydrous form and ~1116.26 g/mol for the dimeric tetrahydrate .

Méthodes De Préparation

Acid-Mediated Dissolution of Terbium Precursors

Reaction of Terbium Metal with Acetic Acid

Terbium metal reacts exothermically with dilute acetic acid to form terbium acetate hydrate. The reaction proceeds as:

3\text{COOH} \rightarrow 2 \, \text{Tb}(\text{CH}3\text{COO})3 + 3 \, \text{H}2\text{(g)}

Key parameters include:

-

Acid concentration : Dilute acetic acid (5–10% v/v) prevents premature precipitation . Concentrated acid (>15%) leads to insoluble terbium acetate, necessitating dilution with water .

-

Temperature : Reactions proceed at ambient conditions but accelerate with mild heating (40–60°C) .

Terbium(III) Oxide as a Starting Material

Terbium(III) oxide () is dissolved in acetic acid under reflux:

4\text{O}7 + 12 \, \text{CH}3\text{COOH} \rightarrow 4 \, \text{Tb}(\text{CH}3\text{COO})3 + 6 \, \text{H}2\text{O} + 3 \, \text{CO}_2\text{(g)}

Optimization :

-

Stoichiometry : A 1:3 molar ratio of to acetic acid ensures complete dissolution .

-

Reaction time : 4–6 hours under reflux yields >95% conversion .

Terbium Hydroxide Neutralization

Terbium hydroxide (), synthesized via precipitation from terbium nitrate and ammonium hydroxide, reacts with acetic acid:

3 + 3 \, \text{CH}3\text{COOH} \rightarrow \text{Tb}(\text{CH}3\text{COO})3 + 3 \, \text{H}_2\text{O}

Advantages :

Carbonate Precursor Route

Terbium carbonate () reacts with acetic acid:

2(\text{CO}3)3 + 6 \, \text{CH}3\text{COOH} \rightarrow 2 \, \text{Tb}(\text{CH}3\text{COO})3 + 3 \, \text{CO}2\text{(g)} + 3 \, \text{H}2\text{O}

Considerations :

Hydration and Crystallization

Terbium acetate hydrates (e.g., ) form via controlled evaporation of aqueous solutions.

Solvent Evaporation

-

Temperature : Slow evaporation at 25–30°C yields monoclinic crystals .

-

Purity : Recrystallization from ethanol-water mixtures (1:2 v/v) enhances purity to 99.99% .

Lyophilization

Freeze-drying aqueous terbium acetate solutions produces amorphous powders with consistent hydration states, suitable for pharmaceutical applications .

Challenges and Mitigation Strategies

Precipitation Control

Byproduct Management

Cost Optimization

Characterization of this compound

Spectroscopic Analysis

Thermal Behavior

Applications De Recherche Scientifique

Chemical Applications

1.1 Precursor for Phosphors and Catalysts

Terbium acetate hydrate is primarily utilized as a precursor for the synthesis of terbium-based phosphors, which are crucial in lighting and display technologies. The compound can be thermally decomposed to produce terbium oxide, a material used in phosphors for color television tubes and solid-state devices. The reaction can be represented as:

Additionally, it serves as a catalyst in various chemical reactions, including methane coupling processes over terbium oxide catalysts, which convert methane and carbon dioxide into valuable hydrocarbons like ethane and ethylene .

1.2 Synthesis of Metallogels

Recent studies have demonstrated the use of this compound in creating metallogels that exhibit luminescent properties. These metallogels can be employed in advanced electronic applications such as Schottky barrier diodes. The synthesis involves combining terbium acetate with organic compounds like benzene-1,3,5-tricarboxylic acid under controlled conditions .

Biological Applications

2.1 Luminescent Probes for Imaging

In biological research, this compound is explored for developing luminescent probes used in cellular imaging. Its ability to emit characteristic green light when irradiated with ultraviolet light makes it suitable for tracking cellular processes and gene expression changes.

2.2 Potential Medical Uses

Research indicates that terbium compounds may have potential applications in diagnostic imaging techniques. The luminescent properties allow for enhanced visibility of biological tissues during imaging procedures.

Industrial Applications

3.1 Production of Green Phosphors

This compound is extensively used in the production of green phosphors for various display technologies, including LEDs and CRTs (cathode ray tubes). Its unique luminescent properties are critical for achieving the desired color output in these devices .

3.2 Alloys and Electronic Devices

The compound is also utilized in the manufacturing of specialized alloys and electronic components due to its rare earth element properties, contributing to enhanced performance characteristics .

Data Table: Comparison of this compound with Other Rare Earth Compounds

| Compound | Luminescent Properties | Primary Applications |

|---|---|---|

| This compound | Green light emission | Phosphors, catalysts, medical imaging |

| Gadolinium Acetate | White light emission | MRI contrast agents |

| Europium Acetate | Red light emission | Red phosphors for displays |

| Dysprosium Acetate | Blue light emission | Data storage materials |

Case Studies

Case Study 1: Synthesis of Tb-YSZ Thin Films

In a study focusing on the fabrication of Tb-YSZ (yttria-stabilized zirconia) thin films, this compound was used as a precursor material. The electrostatic spray deposition method involved spraying a solution containing this compound onto a heated substrate, leading to the formation of high-quality thin films suitable for electronic applications .

Case Study 2: Development of Luminescent Metallogels

Another significant application explored the creation of Tb–TA (terbium-benzene-1,3,5-tricarboxylic acid) metallogels. These gels exhibited excellent stability and luminescence under UV light, making them promising candidates for advanced photonic devices .

Mécanisme D'action

The mechanism of action of terbium acetate hydrate is primarily related to its luminescent properties. When exposed to ultraviolet light, terbium ions emit green light due to electronic transitions within the terbium ion. This property is exploited in various applications, such as phosphors and luminescent probes. The molecular targets and pathways involved include the excitation of electrons in the terbium ion and subsequent emission of light as the electrons return to their ground state .

Comparaison Avec Des Composés Similaires

Key Properties

- Solubility: Highly soluble in water, dimethylformamide (DMF), and ethanol-water mixtures .

- Luminescence : Exhibits strong green emission at 543 nm under 310 nm excitation due to $ ^5D4 \rightarrow ^7F5 $ transitions of Tb³⁺ ions .

- Applications: Precursor for terbium-doped metal-organic frameworks (MOFs) and coordination polymers . Used in luminescent sensors (e.g., nitrite detection) . Synthesis of nanoscintillators and upconversion nanoparticles .

Comparison with Other Lanthanide Acetates

Key Findings :

- Luminescence : Terbium and europium acetates are preferred for visible-light applications, while ytterbium is used for near-infrared (NIR) systems . Gadolinium lacks luminescence but enhances magnetic properties .

- Energy Transfer : In MOFs, terbium acetate shows efficient energy transfer from organic linkers (e.g., BTB in ZrBTB) to Tb³⁺, unlike gadolinium or ytterbium derivatives .

- Thermal Stability : Terbium acetate remains stable up to 120°C during MOF synthesis, comparable to europium and gadolinium analogs .

Terbium Acetate vs. Terbium Nitrate

Key Findings :

- MOF Synthesis : Terbium acetate is ideal for PSM due to compatibility with organic solvents like DMF, while nitrate is better suited for aqueous solvothermal reactions .

- Luminescent Efficiency : Acetate-based Tb-MOFs exhibit higher quantum yields than nitrate-derived systems due to reduced quenching from nitrate ions .

Comparison with Terbium Chloride and Sulfate

Key Findings :

- Versatility : Acetate is preferred for hybrid materials (e.g., MOFs), while chloride and sulfate are used in aqueous-phase catalysis or metallurgy .

- Cost : Terbium acetate is more expensive and less commercially available than chloride or sulfate .

Research Highlights

MOF-Based Sensors : Tb-ZrBTB-120 (derived from terbium acetate) detects nitrite with a limit of detection (LOD) of 0.1 µM, outperforming europium-based analogs in sensitivity .

Nanoparticle Synthesis: Terbium acetate enables uniform doping in CaF₂ nanocrystals, achieving 90% luminescence efficiency, compared to 75% for nitrate-based methods .

Energy Transfer : In Tb³⁺-Eu³⁺ co-doped systems, terbium acetate facilitates selective green emission, while europium dominates red emission, enabling color-tunable phosphors .

Activité Biologique

Terbium acetate hydrate, a rare earth compound with the formula , has garnered attention for its potential biological applications, particularly in the fields of medicine and materials science. This article reviews the biological activity of this compound, focusing on its structural characteristics, potential therapeutic uses, toxicity, and environmental implications based on diverse research findings.

Structural Characteristics

This compound is characterized by its crystalline structure which can be influenced by thermal treatments. Studies have shown that upon heating, the compound undergoes thermal decomposition, leading to the formation of terbium oxide (TbO) and other derivatives. The thermal stability and decomposition pathways have been extensively documented:

- Thermal Decomposition : Terbium acetate decomposes to form terbium oxide at elevated temperatures (above 300 °C) with specific crystalline phases identified through X-ray diffraction (XRD) analysis .

- Infrared Spectroscopy : Infrared spectra indicate the presence of acetate groups and water molecules in the hydrated form, with distinct vibrational modes observed .

Antimicrobial Properties

Research indicates that terbium compounds exhibit antimicrobial activity. Terbium ions can disrupt bacterial cell membranes and interfere with metabolic processes:

- Case Study : A study demonstrated that terbium salts showed significant antibacterial effects against various strains of bacteria, suggesting their potential as antimicrobial agents in clinical settings .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cell lines. While some studies report moderate cytotoxicity at high concentrations, others indicate that low concentrations may promote cell growth:

- Findings : The cytotoxicity of terbium compounds is dose-dependent. At concentrations above 100 µM, significant cell death was observed in human fibroblast cells, while lower concentrations (10-50 µM) did not adversely affect cell viability .

Potential Therapeutic Applications

Terbium's unique electronic properties make it a candidate for various therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that terbium compounds could be used in targeted cancer therapies due to their ability to emit radiation when excited by specific wavelengths .

- Imaging Techniques : Terbium ions are being explored for use in magnetic resonance imaging (MRI) as contrast agents due to their paramagnetic properties .

Toxicological Considerations

While this compound has potential therapeutic benefits, safety assessments are crucial:

- Occupational Exposure Risks : Long-term exposure to terbium compounds may lead to respiratory issues and other health complications. Occupational safety guidelines recommend limiting exposure to prevent cumulative health effects .

- Environmental Impact : Studies indicate that rare earth elements can accumulate in biological systems, raising concerns about their ecological impact. Monitoring protocols are essential for assessing the bioavailability and toxicity of terbium in aquatic environments .

Data Summary Table

| Property | Observation/Value |

|---|---|

| Molecular Formula | |

| Thermal Decomposition | Forms TbO at >300 °C |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Cytotoxic Concentration Range | Moderate toxicity at >100 µM |

| Potential Applications | Cancer therapy, MRI contrast agent |

| Occupational Exposure Limit | TWA: 1 mg/m³ |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing terbium acetate hydrate-based coordination polymers?

Methodological Answer:

this compound is commonly used as a precursor in coordination polymer synthesis. A typical protocol involves dissolving this compound (99.9% purity) in anhydrous DMF via sonication, followed by dispersion of a metal-organic framework (MOF) precursor (e.g., ZrBTB) into the solution. The mixture is heated at varying temperatures (40–120°C) for 12 hours, washed with DMF to remove unreacted precursors, and activated under vacuum . Key considerations:

- Solvent choice : Anhydrous DMF minimizes hydrolysis of terbium ions.

- Temperature control : Higher temperatures (e.g., 120°C) enhance terbium incorporation into MOFs but may alter crystallinity .

Q. How should this compound be characterized to confirm purity and structural integrity?

Methodological Answer:

A multi-technique approach is essential:

- FTIR : Confirm acetate ligand coordination (e.g., asymmetric COO⁻ stretch at ~1550 cm⁻¹) .

- PXRD : Verify crystallinity and phase purity by comparing with simulated patterns .

- TGA : Assess thermal stability and hydration state (weight loss at 100–200°C corresponds to water removal) .

- SEM/EDX : Map elemental distribution to confirm terbium homogeneity .

- Luminescence spectroscopy : Validate terbium(III) presence via characteristic emission peaks at 490, 543, 585, and 620 nm under 310 nm excitation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles (prevents eye irritation; H319 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (no established OELs; minimize airborne exposure) .

- Waste disposal : Collect in sealed containers for recycling due to high cost and environmental regulations .

Advanced Research Questions

Q. How can researchers optimize energy transfer efficiency in this compound-based luminescent materials?

Methodological Answer:

Energy transfer efficiency depends on:

- Sensitizer design : Use β-diketonate ligands (e.g., hexafluoroacetylacetone) to enhance antenna effect via triplet state matching .

- Oxygen exclusion : Employ degassing techniques or oxygen-scavenging additives (e.g., triphenylphosphine oxide) to prevent triplet-state quenching .

- Co-doping : Introduce gadolinium(III) to minimize cross-relaxation losses in terbium complexes .

Validation : Measure photoluminescence quantum yields (PLQY) and compare with Dexter’s theory predictions for dipole-dipole interactions .

Q. What methodologies are effective in resolving discrepancies in reported photoluminescence quantum yields?

Methodological Answer:

Discrepancies often arise from:

- Sample preparation : Ensure consistent hydration levels (terbium acetate hydrolyzes in water, altering luminescence) .

- Measurement conditions : Standardize excitation wavelength (e.g., 310 nm) and solvent system (e.g., water-ethanol cosolvent) .

- Surface quenching : Use EDTA washing to remove surface defects or uncoordinated terbium ions .

Troubleshooting workflow :

Replicate synthesis parameters (e.g., precursor ratios, annealing temperature).

Perform lifetime decay analysis to distinguish between radiative/non-radiative pathways.

Cross-validate PLQY using integrating sphere vs. comparative method .

Q. How does post-synthetic modification temperature affect terbium incorporation efficiency in MOFs?

Methodological Answer:

Temperature critically influences terbium loading in MOFs:

- Low temperature (40°C) : Limited diffusion results in surface-only terbium attachment (~5% incorporation) .

- High temperature (120°C) : Enhanced ligand dissociation enables deeper framework integration (~25% incorporation) but risks structural collapse .

Quantitative analysis : - ICP-OES : Measure terbium content post-synthesis.

- PXRD : Monitor framework integrity.

- BET surface area : Correlate porosity loss with temperature .

Propriétés

IUPAC Name |

terbium(3+);triacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFVJHPGFMTTMB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597397 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16922-07-9 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.